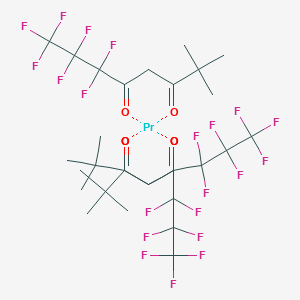
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')praseodymium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is a coordination compound where praseodymium is complexed with three ligands of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione. This compound is notable for its use in various scientific applications, particularly in the field of nuclear magnetic resonance (NMR) as a shift reagent.
作用機序
Target of Action
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is a complex compound that primarily targets lanthanide metals . It is involved in the synthesis of rare earth metal complexes and plays a crucial role in the separation of these metals .
Mode of Action
The compound interacts with its targets through a process known as chelation . This involves the formation of multiple coordinate bonds between a polydentate ligand (the compound) and a single central atom (the target). These interactions result in the formation of ring-like structures, which are highly stable .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the conformational mobility of substituted 2-methoxychalcones under the action of lanthanide shift reagents . It also plays a role in NMR titration on cation-π complexes of bowl-shaped polycyclic aromatic hydrocarbons . Furthermore, it is used in the specific recognition of chiral amino alcohols .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, its involvement in the synthesis of rare earth metal complexes can lead to the separation of lanthanide metals . This can have significant implications in various fields, including catalysis and synthesis, optics and glasses, and healthcare and biochemical applications .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the presence of water and other solvents . Additionally, factors such as temperature and pH can also influence its action and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium typically involves the reaction of praseodymium chloride with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium can undergo various chemical reactions, including:
Substitution Reactions: The ligands can be replaced by other donor molecules under appropriate conditions.
Oxidation-Reduction Reactions: The praseodymium center can participate in redox reactions, although it is relatively stable in its +3 oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve other ligands such as phosphines or amines in an organic solvent.
Oxidation-Reduction Reactions: Can involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new praseodymium complexes with different ligands, while redox reactions can alter the oxidation state of praseodymium.
科学的研究の応用
Chemistry
In chemistry, Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is used as an NMR shift reagent. It helps in the resolution of complex NMR spectra by inducing shifts in the resonance frequencies of nearby nuclei, thereby simplifying the analysis of molecular structures.
Biology and Medicine
While its primary use is in chemistry, this compound can also be used in biological studies to investigate the structure of biomolecules. Its ability to induce shifts in NMR spectra makes it valuable for studying proteins and nucleic acids.
Industry
In industrial applications, this compound can be used in the synthesis of other praseodymium complexes, which have applications in catalysis and materials science. It is also used in the production of specialized optical materials due to its unique electronic properties.
類似化合物との比較
Similar Compounds
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)ytterbium
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)europium
Uniqueness
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is unique due to its specific electronic configuration and the resulting paramagnetic properties, which make it particularly effective as an NMR shift reagent. Compared to similar compounds with other lanthanides, it offers distinct advantages in terms of the magnitude and direction of induced shifts, which can be crucial for certain analytical applications.
特性
CAS番号 |
17978-77-7 |
|---|---|
分子式 |
C30H30F21O6Pr |
分子量 |
1026.4 g/mol |
IUPAC名 |
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;praseodymium(3+) |
InChI |
InChI=1S/3C10H11F7O2.Pr/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/q;;;+3/p-3/b3*5-4-; |
InChIキー |
GZFHBLZCACQJBL-VNGPFPIXSA-K |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Pr] |
異性体SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Pr+3] |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Pr+3] |
Key on ui other cas no. |
17978-77-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















